Stefin A is derived from the human genome and is encoded by the CSTA gene located on chromosome 20. It has been isolated from various sources, including human plasma and recombinant systems such as Escherichia coli and monkey kidney cells. The protein exhibits high homology with stefins from other species, indicating its evolutionary conservation across different organisms .
Stefin A belongs to the type 1 family of cystatins (Merops ID: I25A), which are intracellular proteins lacking signal sequences and disulfide bridges. This classification distinguishes it from type 2 cystatins, which are secreted proteins containing disulfide bonds, and type 3 kininogens, which are multidomain proteins .
The synthesis of stefin A can be achieved through various methods, including chemical synthesis of its coding gene followed by expression in E. coli. The Khorana ligation method has been employed to construct the gene for stefin A using chemically synthesized deoxyoligonucleotides. This synthetic gene is then expressed using a cytoplasmic expression vector that allows for secretion under the control of an alkaline phosphatase signal sequence .
The recombinant stefin A produced in E. coli exhibits biological properties similar to native stefin A isolated from human plasma. The expression system allows for the production of significant quantities of the protein, which can be purified using affinity chromatography techniques that exploit its specific interactions with papain-like enzymes .
The three-dimensional structure of stefin A has been elucidated through X-ray crystallography and NMR spectroscopy. The protein consists of five anti-parallel beta-strands and a single alpha-helix, forming a compact globular structure. Notably, stefin A has regions that allow it to bind tightly to target proteases, such as cathepsin H .
The crystal structure of stefin A in complex with cathepsin H reveals that it binds deeper into the active site cleft compared to stefin B binding to papain. This structural adaptation is facilitated by N-terminal residues that form a hook-like conformation, influencing the positioning of cathepsin H residues during binding .
Stefin A primarily acts as an inhibitor of cysteine proteases through reversible binding mechanisms. It forms complexes with target enzymes such as cathepsins, thereby modulating their activity.
The binding kinetics have been studied extensively, revealing that stefin A can form both weak initial complexes with enzymes followed by stable conformational changes leading to tighter binding states. The interaction dynamics are characterized by dissociation constants that indicate the strength of the inhibitor-enzyme complex .
Stefin A inhibits cysteine proteases by occupying their active sites, preventing substrate access and subsequent proteolytic cleavage. This inhibition is crucial for maintaining cellular homeostasis.
Kinetic studies demonstrate that stefin A's inhibition follows a two-step mechanism: initial reversible binding followed by a conformational change that stabilizes the enzyme-inhibitor complex. This process is essential for regulating protease activity in various biological contexts .
Stefin A has a molecular weight of approximately 11 kDa. It is soluble in aqueous solutions and retains its structural integrity under physiological conditions.
As a protein inhibitor, stefin A exhibits high specificity towards papain-like cysteine proteases. Its inhibitory activity is influenced by pH and temperature conditions, with optimal activity observed at physiological pH levels.
Relevant data include:
Stefin A serves as an important tool in biochemical research due to its role as a protease inhibitor. It has applications in:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0